molecular formula C21H24N4O3S B11462722 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one

Cat. No.: B11462722
M. Wt: 412.5 g/mol
InChI Key: GLCDPPOVYVNVJT-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with phenyl and thiophene groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylpiperazine, thiophene-2-carbonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter regulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one is unique due to its combination of the piperazine ring with both phenyl and thiophene substituents, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophene-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C21H24N4O3S/c26-19(24-12-10-23(11-13-24)16-5-2-1-3-6-16)15-17-20(27)22-8-9-25(17)21(28)18-7-4-14-29-18/h1-7,14,17H,8-13,15H2,(H,22,27)

InChI Key

GLCDPPOVYVNVJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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